molecular formula C20H21NO3 B279431 1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B279431
M. Wt: 323.4 g/mol
InChI Key: OAUDUOOZYMXDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a chemical compound that belongs to the family of indolocarbazoles. It has been extensively studied for its potential applications in scientific research, particularly as a protein kinase inhibitor.

Mechanism of Action

1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrates and disrupts downstream signaling pathways. The specific mechanism of action of 1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 varies depending on the protein kinase being targeted.
Biochemical and Physiological Effects
1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to modulate the immune response by inhibiting the activation of T cells and macrophages. In addition, 1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 is its broad-spectrum kinase inhibition, which makes it a useful tool for studying various signaling pathways. However, its non-specificity can also be a limitation, as it may interfere with other cellular processes and lead to off-target effects. In addition, 1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has relatively low potency compared to other protein kinase inhibitors, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220. One area of interest is the development of more potent and specific protein kinase inhibitors based on the structure of 1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220. Another potential direction is the investigation of 1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 as a potential therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases. Finally, further research is needed to elucidate the specific mechanisms of action of 1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 on different protein kinases and to determine its potential applications in various cellular signaling pathways.

Synthesis Methods

1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 can be synthesized using a multi-step process that involves the reaction of 5-bromoindole with 1-bromo-3-chloropropane to form 1-butyl-5-bromoindole. This intermediate is then reacted with 3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in the presence of a palladium catalyst to yield 1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220.

Scientific Research Applications

1-butyl-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one 31-8220 has been extensively studied for its potential applications in scientific research, particularly as a protein kinase inhibitor. It has been shown to inhibit a wide range of protein kinases, including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and glycogen synthase kinase-3 (GSK-3). These kinases play important roles in cellular signaling pathways and are involved in various physiological processes, such as cell proliferation, differentiation, and apoptosis.

properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

1-butyl-3-hydroxy-3-phenacylindol-2-one

InChI

InChI=1S/C20H21NO3/c1-2-3-13-21-17-12-8-7-11-16(17)20(24,19(21)23)14-18(22)15-9-5-4-6-10-15/h4-12,24H,2-3,13-14H2,1H3

InChI Key

OAUDUOOZYMXDOP-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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